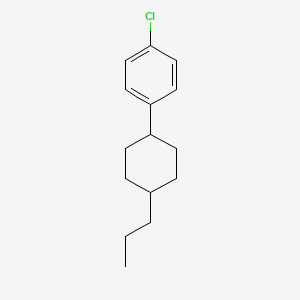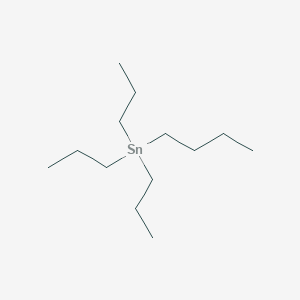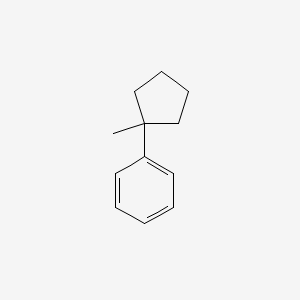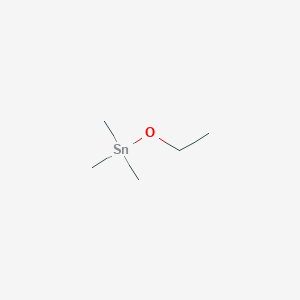
Ethoxy(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(trimethyl)stannane, also known as ethoxytrimethyltin, is an organotin compound with the molecular formula C5H14OSn. This compound is characterized by the presence of an ethoxy group (–OCH2CH3) and three methyl groups (–CH3) attached to a tin (Sn) atom. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethoxy(trimethyl)stannane can be synthesized through the reaction of trimethyltin chloride with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
(CH3)3SnCl + C2H5ONa → (CH3)3SnOC2H5 + NaCl
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the ethoxy group is replaced by other nucleophiles. For example, reaction with halides can produce corresponding trimethyltin halides.
Oxidation and Reduction: The compound can be oxidized to form tin oxides or reduced to form lower oxidation state tin compounds.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it acts as a tin reagent to form carbon-carbon bonds with organic halides under palladium catalysis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Halides and Nucleophiles: Used in substitution reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed:
Trimethyltin Halides: Formed from substitution reactions.
Coupled Organic Products: Formed from Stille coupling reactions.
Applications De Recherche Scientifique
Ethoxy(trimethyl)stannane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic transformations.
Materials Science: Used in the synthesis of organotin polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of ethoxy(trimethyl)stannane in chemical reactions involves the formation of tin-carbon bonds and subsequent transmetalation processes. In Stille coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired coupled product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Methoxy(trimethyl)stannane: Similar structure but with a methoxy group instead of an ethoxy group.
Butoxy(trimethyl)stannane: Contains a butoxy group instead of an ethoxy group.
Trimethyl(tributylstannyl)silane: Contains a silicon atom in place of the ethoxy group.
Uniqueness: this compound is unique due to its specific reactivity and applications in Stille coupling reactions. Its ethoxy group provides distinct reactivity compared to other alkoxy-substituted stannanes, making it valuable in organic synthesis and materials science .
Propriétés
Numéro CAS |
1070-81-1 |
|---|---|
Formule moléculaire |
C5H14OSn |
Poids moléculaire |
208.87 g/mol |
Nom IUPAC |
ethoxy(trimethyl)stannane |
InChI |
InChI=1S/C2H5O.3CH3.Sn/c1-2-3;;;;/h2H2,1H3;3*1H3;/q-1;;;;+1 |
Clé InChI |
KQSTYIHRCQBISZ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
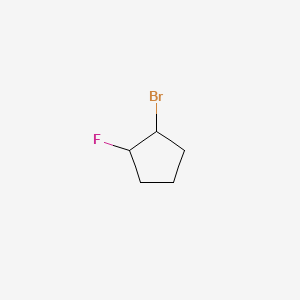
![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
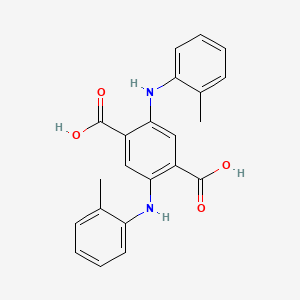
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
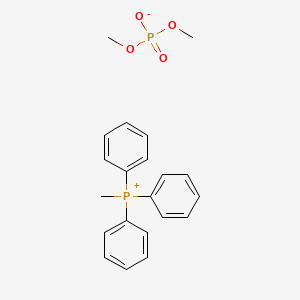
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
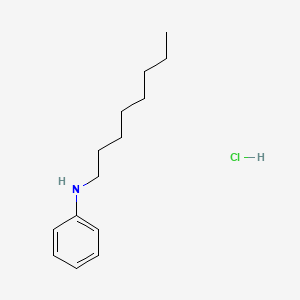
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
![7,7-Dichlorobicyclo[4.1.0]heptan-2-one](/img/structure/B14148195.png)
